![molecular formula C16H14N2OS B5706015 N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide](/img/structure/B5706015.png)
N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide typically involves the reaction of 2-aminobenzothiazole with 4-methylphenylacetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole ring or the acetamide moiety are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by interfering with specific signaling pathways.
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell metabolism and induce apoptosis through receptor modulation and pathway regulation .
Case Study : In vitro studies demonstrated that the compound effectively reduced viability in breast cancer cell lines by inducing apoptosis, with IC50 values indicating potent activity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Mechanism : It is believed to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Data Table: Antimicrobial Activity
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition observed | |
Escherichia coli | Moderate inhibition | |
Candida albicans | Effective antifungal |
Material Science Applications
This compound is being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Properties Utilized : Its electron-donating characteristics enhance charge transport properties in organic semiconductor materials .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the following steps:
- Formation of the benzothiazole ring through cyclization reactions.
- Coupling with a 4-methylphenyl group via acylation reactions.
- Purification through crystallization or chromatography.
Chemical Reactions Overview
Reaction Type | Description |
---|---|
Oxidation | Can form sulfoxides or sulfones |
Reduction | Targets nitro groups or double bonds |
Substitution | Electrophilic aromatic substitution possible |
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-phenylacetamide
- N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide
- N-(1,3-benzothiazol-2-yl)-2-(4-nitrophenyl)acetamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structure and Properties
The compound features a benzothiazole core, which is known for its broad spectrum of biological activities. The structural formula is represented as follows:
This compound's unique structure allows it to interact with various biological targets, leading to multiple therapeutic effects.
Target Interactions
Benzothiazole derivatives, including this compound, have been shown to interact with several biological pathways:
- Antimicrobial Activity : Exhibits bactericidal properties against strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : Demonstrates cytotoxic effects on cancer cell lines like HeLa and HCT116.
- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially reducing cytokine production.
Biochemical Pathways
The compound likely influences multiple biochemical pathways due to its structural characteristics. It is hypothesized that it may inhibit specific kinases involved in cell proliferation and survival, aligning with findings from studies on related benzothiazole compounds .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on available research:
Case Study 1: Anticancer Activity
In a study investigating the anticancer potential of benzothiazole derivatives, this compound was evaluated for its cytotoxic effects on HeLa and HCT116 cell lines. The compound exhibited significant reduction in cell viability at concentrations as low as 5 µM. Immunoblot assays indicated that the compound inhibited the phosphorylation of Chk1 at Ser 317 in treated cells, suggesting a mechanism involving cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong bactericidal activity compared to standard antibiotics .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-6-8-12(9-7-11)10-15(19)18-16-17-13-4-2-3-5-14(13)20-16/h2-9H,10H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWSXQWSKKNVNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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